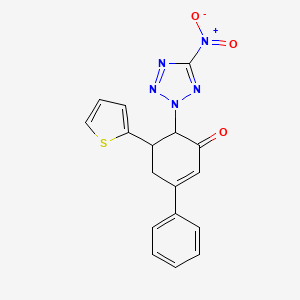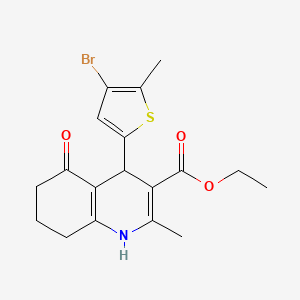![molecular formula C24H30N2O3 B5021899 3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the pyrrolidinedione family. It is commonly referred to as BMS-512148 and has been the subject of scientific research for several years. This compound has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of BMS-512148 involves the inhibition of the interaction between two proteins, bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is essential for the transcription of various genes that play a role in cancer and other diseases. By inhibiting this interaction, BMS-512148 can block the transcription of these genes, leading to the suppression of cancer and other diseases.
Biochemical and Physiological Effects:
BMS-512148 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMS-512148 can inhibit the proliferation of various cancer cell lines. In vivo studies have shown that BMS-512148 can suppress the growth of tumors in mice. BMS-512148 has also been shown to have anti-inflammatory effects in various models of inflammation. In addition, BMS-512148 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMS-512148 is its specificity for the interaction between BRD4 and acetylated histones. This specificity allows for the selective inhibition of the transcription of specific genes that play a role in cancer and other diseases. However, one limitation of BMS-512148 is its low solubility in water, which can make it difficult to use in some lab experiments.
Direcciones Futuras
For the research on BMS-512148 include the development of more potent and selective inhibitors, investigation of potential applications in the treatment of other diseases, and investigation of potential side effects in humans.
Métodos De Síntesis
The synthesis of BMS-512148 involves several steps. The first step involves the protection of the amine group of the starting material, 4-aminobenzyl alcohol, with a tert-butyloxycarbonyl (Boc) group. The next step involves the alkylation of the protected amine with 4-(hexyloxy)benzyl chloride to form the intermediate product. The final step involves the removal of the Boc group and cyclization of the intermediate product to form BMS-512148.
Aplicaciones Científicas De Investigación
BMS-512148 has been the subject of scientific research for several years. It has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, BMS-512148 has been shown to have potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. In biochemistry, BMS-512148 has been used as a tool to study protein-protein interactions. In pharmacology, BMS-512148 has been used to study the mechanism of action of various drugs.
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-4-5-9-16-29-21-14-12-20(13-15-21)26-23(27)17-22(24(26)28)25(2)18-19-10-7-6-8-11-19/h6-8,10-15,22H,3-5,9,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSZWJQIASJREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)


![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)


![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
